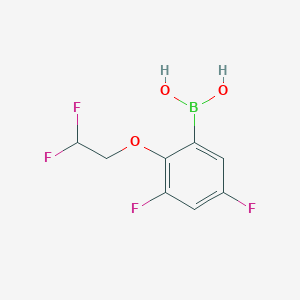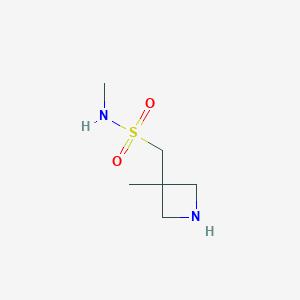![molecular formula C6H12ClNO B12834654 Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)
Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,4S,6S)-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject of study in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S,6S)-2-azabicyclo[221]heptan-6-ol hydrochloride typically involves the use of starting materials such as bicyclic ketones and aminesThe reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are designed to be more efficient and cost-effective, allowing for the production of larger quantities of the compound with high purity .
化学反応の分析
Types of Reactions
Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the bicyclic structure, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a useful tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Some compounds similar to Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride include:
- (1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride
- (1R,3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
- 7-oxabicyclo[2.2.1]heptane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1 |
InChIキー |
HTTUWXPQGHCWCO-YAFCINRGSA-N |
異性体SMILES |
C1[C@H]2C[C@@H]([C@@H]1NC2)O.Cl |
正規SMILES |
C1C2CC(C1NC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


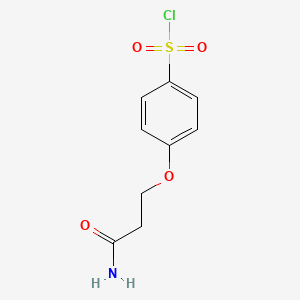
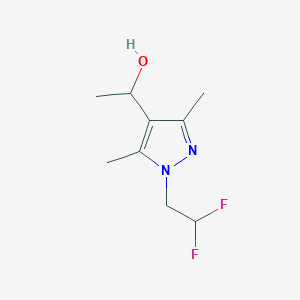
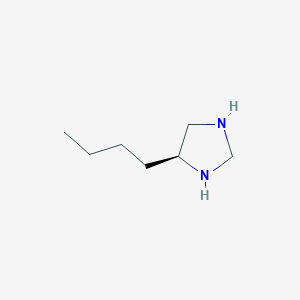
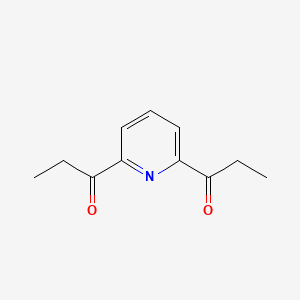
![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
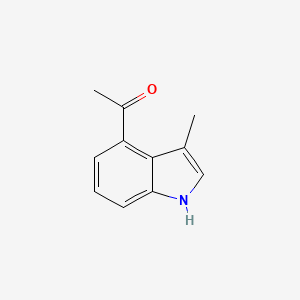
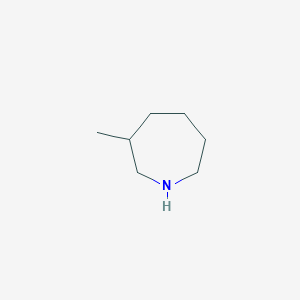
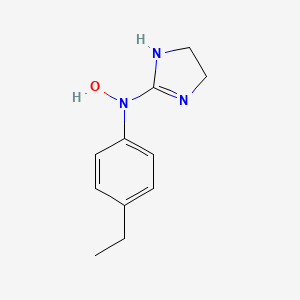

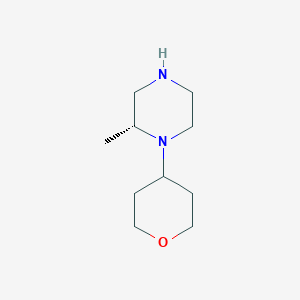
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
